
3-fluoro-N-methylbenzamide
Overview
Description
3-Fluoro-N-methylbenzamide (CAS 701-39-3, molecular weight 153.15 g/mol) is a fluorinated aromatic amide with the molecular formula $ \text{C}8\text{H}8\text{FNO} $. Its structure features a fluorine substituent at the meta position of the benzamide core and a methyl group on the nitrogen atom. This compound is widely utilized in organic synthesis as a precursor for metal-catalyzed C–H bond functionalization reactions, such as bromination (Pd-catalyzed, yielding derivatives like N-(2-bromophenyl)-3-fluoro-N-methylbenzamide) and cycloisomerization (via NHC-boryl radical catalysis) . Its NMR spectral data (e.g., $ ^1\text{H} $-NMR δ 3.39 ppm for N–CH$ _3 $) and high-resolution mass spectrometry (HRMS) confirm its structural integrity .
Preparation Methods
Preparation Methods
Direct Amidation via Acid Chloride Intermediate
One of the most established methods to prepare 3-fluoro-N-methylbenzamide is through the conversion of the corresponding fluoro-substituted benzoic acid to its acid chloride, followed by reaction with methylamine.
-
- Start with 3-fluorobenzoic acid or a closely related substituted benzoic acid such as 2-fluoro-4-nitrobenzoic acid.
- React the acid with thionyl chloride (SOCl₂) in an inert solvent like dichloromethane at mild reflux (~40°C) to form the acid chloride.
- After completion, cool the reaction mixture and introduce methylamine gas or methylamine solution at low temperature (0°C) to form the N-methylbenzamide.
- Isolate the product by filtration after aqueous workup and drying.
Example from Patent Literature:
- Using 2-fluoro-4-nitrobenzoic acid (27.3 g, 0.147 mol), dichloromethane (545 mL), and pyridine (0.55 mL), thionyl chloride (17.6 g, 0.148 mol) was added dropwise.
- The mixture was refluxed for 4 hours.
- After cooling, methylamine gas (5.5 g, 0.177 mol) was fed to the mixture at 0°C.
- The reaction proceeded for 1 hour, followed by solvent removal and aqueous workup.
- The product, 2-fluoro-4-nitro-N-methylbenzamide, was obtained in 95.1% yield as a light gray solid.
-
- The use of thionyl chloride efficiently converts the acid to the acid chloride intermediate.
- Pyridine acts as a base to neutralize generated HCl.
- Low temperature during amine addition minimizes side reactions.
- High yields (above 90%) are achievable with proper control of reaction conditions.
Catalytic Hydrogenation of Nitro Precursors
In some cases, nitro-substituted fluoro-N-methylbenzamides can be prepared first and then reduced to the corresponding amines or further modified.
Transition Metal-Catalyzed Functionalization
Recent research explores the use of ruthenium catalysts for oxidative functionalization of N-methylbenzamides, including fluoro-substituted derivatives.
-
- N-(4-fluorophenyl)-N-methylbenzamide was reacted with potassium persulfate (K₂S₂O₈) and [RuCl₂(p-cymene)]₂ catalyst in a solvent mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA).
- The reaction was conducted at 60°C for 5 hours in a sealed tube.
- After purification by silica gel chromatography, the product was obtained in 82% yield.
-
- This method allows selective functionalization on the aromatic ring.
- It demonstrates the versatility of metal-catalyzed methods for modifying N-methylbenzamides.
Synthesis via Benzoyl Chloride and N-Methylamine
Another straightforward approach involves reacting 3-fluorobenzoyl chloride with N-methylamine or N-methoxy-N-methylamine in the presence of a base.
-
- The acid chloride is prepared or purchased.
- Reaction with N-methylamine is carried out in an inert solvent.
- Triethylamine or another organic base is added to neutralize HCl formed.
- Stirring at room temperature for several hours ensures complete conversion.
Industrial Scale Considerations:
- Continuous flow reactors and automated systems improve efficiency and yield.
- Purification by recrystallization or chromatography ensures product purity.
Comparative Data Table of Preparation Methods
Method | Starting Material | Key Reagents & Conditions | Catalyst/ Additives | Yield (%) | Notes |
---|---|---|---|---|---|
Acid Chloride + Methylamine | 2-fluoro-4-nitrobenzoic acid | Thionyl chloride, pyridine, dichloromethane, reflux 40°C, methylamine gas at 0°C | None | 95.1 | High yield, mild conditions |
Catalytic Hydrogenation | Nitro-substituted fluoro-N-methylbenzamide | Pd/C catalyst, hydrogen gas | Pd/C catalyst | Not specified | Catalyst reusable, used for reduction steps |
Ru-Catalyzed Oxidative Functionalization | N-(4-fluorophenyl)-N-methylbenzamide | K₂S₂O₈, [RuCl₂(p-cymene)]₂, TFA/TFAA solvent, 60°C, sealed tube | Ruthenium catalyst | 82 | Enables selective aromatic functionalization |
Acid Chloride + N-Methylamine (Industrial) | 3-fluorobenzoyl chloride | N-methylamine, triethylamine, room temperature | None | High | Suitable for scale-up, continuous flow possible |
Research Findings and Analytical Data
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group of the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group attached to the nitrogen can be oxidized to form N-methyl-N-oxide derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.
Major Products Formed
Substitution: Various substituted benzamides depending on the nucleophile used.
Reduction: N-methyl-3-fluoroaniline.
Oxidation: N-methyl-N-oxide derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Drug Development : 3-Fluoro-N-methylbenzamide serves as an intermediate in synthesizing various pharmaceutical compounds. Its unique properties make it suitable for developing drugs targeting specific receptors, including androgen receptors and other hormonal pathways. Research indicates that compounds with similar structures have shown potential as anticancer agents, particularly in inhibiting tumor growth .
2. Biological Studies
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in neurotransmitter synthesis, such as histidine decarboxylase and aromatic L-amino acid decarboxylase. This inhibition suggests therapeutic applications in treating neurological disorders .
- Antimicrobial Activity : Preliminary studies indicate significant antimicrobial properties against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Gram-positive bacteria . This positions the compound as a potential lead for new antibiotic development.
3. Materials Science
- Synthesis of Advanced Materials : The compound is explored for its potential use in creating materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material performance in various applications .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results showed that the compound exhibited a significant reduction in bacterial growth, indicating its potential as a new antibiotic agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Bacillus subtilis | 8 |
Case Study 2: Anticancer Activity
In vitro assays using breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM. These findings suggest that further investigation into its mechanisms and potential as an anticancer agent is warranted.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | 20 |
Mechanism of Action
The mechanism of action of 3-fluoro-N-methylbenzamide depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets. The pathways involved may include interactions with receptor sites or inhibition of enzyme activity.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula.
Research Findings and Comparative Analysis
Electronic and Steric Effects
- Fluorine vs. Chlorine : The electron-withdrawing fluorine in this compound enhances electrophilicity at the benzene ring, facilitating regioselective C–H bromination (76% yield with Pd(OAc)$ _2 $) . In contrast, chloro-substituted analogs (e.g., 3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide) exhibit stronger electron-withdrawing effects, increasing stability but reducing reactivity in certain coupling reactions .
- N-Substituent Impact : Replacing the N–CH$ _3 $ group with bulkier substituents (e.g., N–(1-phenylpropyl) in 3-fluoro-N-(1-phenylpropyl)benzamide) alters steric hindrance, affecting reaction yields (41% in electrochemical amidation) .
Biological Activity
3-Fluoro-N-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of phosphodiesterase enzymes. This article explores the biological activity of this compound, including its mechanisms, comparative studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a fluorine atom attached to the benzamide structure, which enhances its lipophilicity and biological activity. The molecular formula is . The presence of fluorine is known to influence the binding affinity and selectivity towards specific biological targets, making it a valuable candidate for drug development.
The primary mechanism of action for this compound involves its role as a phosphodiesterase (PDE) inhibitor , particularly targeting phosphodiesterase 10A (PDE10A). This enzyme is localized in brain tissue and plays a crucial role in regulating intracellular signaling pathways that are vital for cognitive functions and neuroprotection. By inhibiting PDE10A, this compound may enhance cyclic nucleotide levels, leading to improved neuronal signaling and potential cognitive enhancement effects.
Comparative Biological Activity
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key comparisons:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
N-Methylbenzamide | Benzamide structure without fluorine | Moderate PDE inhibition | Lacks fluorine, potentially less active |
3-Chloro-N-methylbenzamide | Chlorine instead of fluorine | Similar PDE inhibition | Chlorine may affect lipophilicity |
This compound | Fluorine at meta position | Enhanced PDE inhibition | Specific fluorination enhances pharmacological profile |
This comparison highlights that this compound stands out due to its specific substitution pattern, which significantly enhances its potency compared to non-fluorinated analogs.
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
- PDE Inhibition Studies : Research indicates that the fluorine atom significantly influences the compound's interaction profile with phosphodiesterase enzymes. Binding affinity studies demonstrate that this compound exhibits a higher potency compared to its non-fluorinated counterparts.
- Neuroprotective Effects : In vivo studies suggest that compounds targeting PDE10A can contribute to neuroprotective effects. The inhibition of this enzyme by this compound may lead to increased neurogenesis and improved cognitive function in animal models.
- Cytotoxicity Assessments : While primarily studied for its enzymatic inhibition properties, preliminary assessments also indicate that this compound may possess cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anti-cancer agent .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-fluoro-N-methylbenzamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling 3-fluorobenzoic acid derivatives with methylamine using activating agents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate (CIP) in acetonitrile. Optimization includes controlling stoichiometry, reaction temperature (e.g., reflux at 80°C), and purification via column chromatography with gradients of ethyl acetate/hexane. Catalytic additives (e.g., N-methylimidazole) enhance yield by stabilizing intermediates . Post-synthesis, purity is verified by HPLC or TLC, and yields are maximized by iterative adjustment of solvent polarity and reaction time.
Q. How is the structure of this compound confirmed after synthesis?
- Methodology : Spectroscopic techniques are critical:
- ¹H/¹³C NMR : Fluorine-induced deshielding in ¹H NMR (e.g., aromatic protons near F show splitting patterns). The methyl group on the amide nitrogen appears as a singlet (~3.0 ppm).
- FT-IR : Stretching vibrations for C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) confirm the amide bond.
- Mass Spectrometry : ESI-MS or GC-MS provides molecular ion peaks (e.g., [M+H]+ at m/z 168) and fragmentation patterns .
Q. What biological targets are commonly investigated for benzamide derivatives like this compound?
- Methodology : Benzamides are explored as enzyme inhibitors (e.g., kinases, proteases) or receptor modulators. In vitro assays include:
- Enzyme inhibition : IC₅₀ determination via fluorogenic substrates.
- Cellular assays : Antiproliferative activity in cancer cell lines (MTT assay) .
- Structural analogs : Modifying the fluorine position or methyl group alters target selectivity, guided by molecular docking .
Advanced Research Questions
Q. How do fluorine substituents influence molecular conformation and crystal packing in this compound?
- Methodology : X-ray crystallography reveals that fluorine’s electronegativity induces torsional angles (~30° between benzamide and methyl groups) and stabilizes conformations via C-F···H-N interactions. Weak F···F or C-H···F contacts contribute to packing polymorphism. Computational modeling (DFT) assesses energy differences between conformers .
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
- Methodology : Discrepancies arise from assay variability (e.g., cell line specificity, concentration ranges). Strategies include:
- Replication studies : Independent validation across labs.
- Meta-analysis : Pooling data to identify trends (e.g., fluorine’s role in bioavailability).
- Multi-parametric profiling : Correlating activity with logP, solubility, and metabolic stability .
Q. What advanced techniques analyze intermolecular interactions in polymorphic forms of this compound?
- Methodology :
- Single-crystal X-ray diffraction (SCXRD) : Resolves hydrogen-bonding networks (N-H···O) and π-π stacking.
- Hirshfeld surface analysis : Quantifies interaction contributions (e.g., F···H vs. H···H contacts).
- Thermal analysis (DSC/TGA) : Correlates polymorph stability with packing efficiency .
Q. What computational approaches predict the physicochemical properties of this compound?
- Methodology :
Properties
IUPAC Name |
3-fluoro-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSZITJMCUMUCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399715 | |
Record name | N-Methyl 3-fuorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701-39-3 | |
Record name | N-Methyl 3-fuorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.